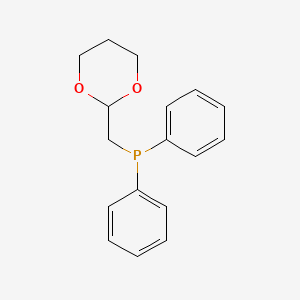
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 1,3-dioxane ring and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxane derivative. One common method is the reaction of diphenylphosphine with 1,3-dioxan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Addition: The compound can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Electrophilic alkenes and alkynes can be used as substrates in addition reactions.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Substitution: Alkylated or acylated phosphine derivatives.
Addition: Phosphine adducts with electrophilic alkenes or alkynes.
Scientific Research Applications
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- involves its ability to act as a nucleophile due to the presence of the phosphine group. The compound can coordinate with transition metals, forming complexes that facilitate various catalytic processes. The 1,3-dioxane ring provides steric and electronic effects that can influence the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
Diphenylphosphine: Lacks the 1,3-dioxane ring, making it less sterically hindered.
Triphenylphosphine: Contains three phenyl groups, providing different steric and electronic properties.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is unique due to the combination of the phosphine group and the 1,3-dioxane ring. This combination provides distinct steric and electronic properties, making it a valuable compound in catalysis and organic synthesis.
Properties
CAS No. |
121194-82-9 |
|---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1,3-dioxan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C17H19O2P/c1-3-8-15(9-4-1)20(16-10-5-2-6-11-16)14-17-18-12-7-13-19-17/h1-6,8-11,17H,7,12-14H2 |
InChI Key |
ODCTVPUILVKQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



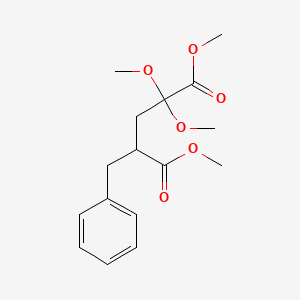
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
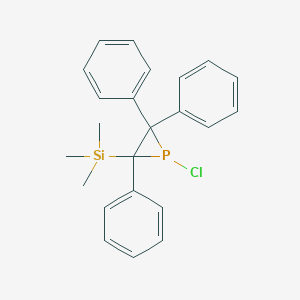
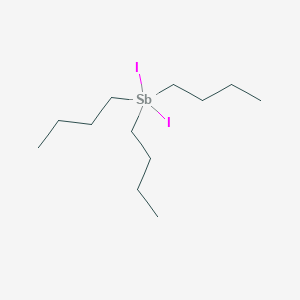
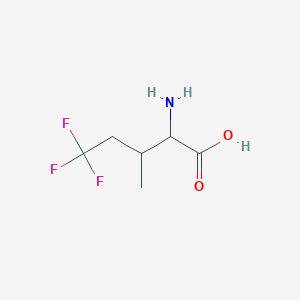
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)


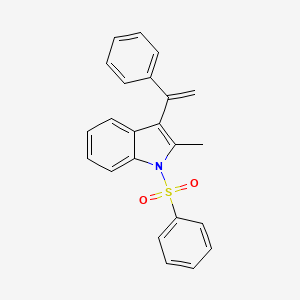
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
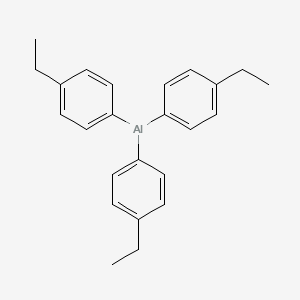
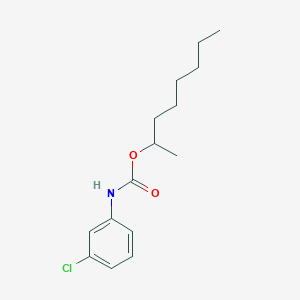
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
